

Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry

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Compound of Interest		
Compound Name:	4-Methoxypyrimidin-5-ol	
Cat. No.:	B15054124	Get Quote

Disclaimer: Direct experimental data on the biological activities and specific medicinal chemistry applications of **4-methoxypyrimidin-5-ol** are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related pyrimidine derivatives and serve as a guide for potential research and development.

Introduction

4-Methoxypyrimidin-5-ol is a heterocyclic organic compound belonging to the pyrimidine class of molecules. The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1][2] The presence of a methoxy and a hydroxyl group on the pyrimidine ring of **4-methoxypyrimidin-5-ol** suggests its potential as a versatile building block for the synthesis of novel drug candidates with diverse pharmacological activities.

Potential Therapeutic Applications

Based on the extensive research on pyrimidine derivatives, **4-methoxypyrimidin-5-ol** could serve as a key intermediate or a core scaffold for the development of therapeutic agents in the following areas:

Anticancer Agents: Pyrimidine analogs are well-established as anticancer drugs, often acting
as antimetabolites that interfere with DNA and RNA synthesis.[3] Furthermore, substituted
pyrimidines have been shown to act as inhibitors of various kinases, such as cyclin-



dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4]

- Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1][5] These compounds can inhibit essential microbial enzymes or interfere with the synthesis of vital cellular components.
- Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent antiinflammatory properties, potentially through the inhibition of inflammatory mediators or signaling pathways.[6][7]
- Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[1]
- Cardiovascular Agents: Some pyrimidine-containing compounds, like Minoxidil, exhibit vasodilator properties and are used in the treatment of hypertension.[8]

Quantitative Data on Related Pyrimidine Derivatives

To provide a reference for the potential efficacy of compounds derived from **4-methoxypyrimidin-5-ol**, the following table summarizes the biological activities of some structurally related pyrimidine derivatives.

Compound Class	Target/Activity	IC50/EC50/GI50	Reference
5-substituted 2- anilino-4-(thiazol-5-yl)- pyrimidines	CDK9/Ki	1 - 6 nM	[4]
Pyrimidinone-5- carbonitriles	MCF-7 and Caco-2 cell lines	Potent cytotoxic activity	[5]
Pyrimidine pyrazoline- anthracene derivatives	HepG2 and Huh-7 cell lines	IC50 = 5.34 and 6.13 μg/mL	[5]
Pyrimidine-5- carbonitrile derivatives	COX-2 Inhibition	IC50 = 1.03–1.71 μM	[5]



Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of derivatives of **4-methoxypyrimidin-5-ol**.

Protocol 1: Synthesis of 4-Methoxypyrimidin-5-ol Derivatives

This protocol is a hypothetical adaptation based on the synthesis of a related compound, 2-chloro-4-methoxypyrimidin-5-ol.

Objective: To synthesize derivatives of 4-methoxypyrimidin-5-ol for biological screening.

Materials:

- Starting pyrimidine precursor (e.g., a di-substituted pyrimidine)
- Methanolic sodium methoxide solution
- Appropriate reagents for substitution reactions (e.g., alkyl halides, aryl boronic acids for cross-coupling)
- Solvents (e.g., THF, DMF, Dichloromethane)
- Catalysts (e.g., Palladium catalyst for cross-coupling)
- Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

- Methoxylation: Dissolve the starting pyrimidine precursor in a suitable solvent like methanol.
- Add a solution of sodium methoxide in methanol dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).



- Quench the reaction with a suitable reagent (e.g., water or a mild acid).
- Extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the 4methoxypyrimidine intermediate.
- Derivatization: The hydroxyl group at the 5-position can be further functionalized using standard organic synthesis techniques, such as etherification or esterification. Alternatively, other positions on the pyrimidine ring can be modified. For example, a Suzuki cross-coupling reaction can be performed if a halogen is present at another position.
- Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **4-methoxypyrimidin-5-ol** derivatives on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- 4-Methoxypyrimidin-5-ol derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates



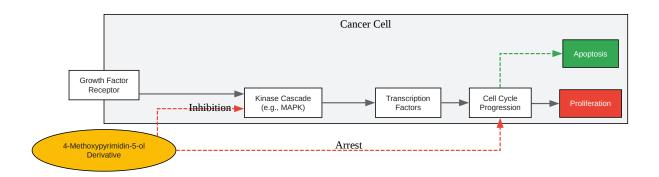
Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations Signaling Pathway



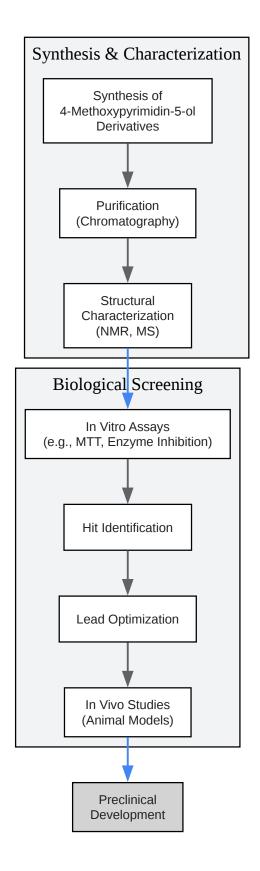


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Caption: Potential mechanism of action for a **4-methoxypyrimidin-5-ol** derivative as an anticancer agent.

Experimental Workflow





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Caption: A generalized workflow for the development of drug candidates from a **4-methoxypyrimidin-5-ol** scaffold.

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